molecular formula C14H16BrNO4 B033732 Diethyl 2-((4-bromophenylamino)methylene)malonate CAS No. 101937-44-4

Diethyl 2-((4-bromophenylamino)methylene)malonate

Cat. No. B033732
M. Wt: 342.18 g/mol
InChI Key: CZRWKFPNRGCSND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related derivatives, such as diethyl 2-((4-nitroanilino)methylene)malonate, can be performed through a nucleophilic vinyl substitution (SNV) reaction. Valle et al. (2018) demonstrated a rapid and convenient method for synthesizing this derivative at room temperature, suggesting a pathway that might be adaptable for the synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate. This method involves reacting equimolar amounts of 4-nitroaniline and diethylethoxymethylene malonate in alcoholic KOH, indicating potential routes for synthesizing the compound of interest under mild conditions (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Molecular Structure Analysis

Analysis of similar compounds, like diethyl 2-(4-methylbenzylidene)malonate, through X-ray diffraction has provided insights into their crystal and molecular structures. For instance, Achutha et al. (2016) characterized the structure of diethyl 2-(4-methylbenzylidene)malonate, revealing its crystallization in the monoclinic system and highlighting the potential structural characteristics of Diethyl 2-((4-bromophenylamino)methylene)malonate (Achutha, Mallappa, Krishnappagowda, & Kariyappa, 2016).

Scientific Research Applications

Synthesis of Quinoline Derivatives

A study by H. Valle et al. (2018) discusses the synthesis of Diethyl 2-((4-nitroanilino)methylene)malonate as a precursor in the multistage synthesis of several quinoline derivatives. These derivatives possess a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. The study emphasizes a rapid, room-temperature, liquid-phase synthesis method, providing an efficient alternative for producing these compounds on an industrial scale (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Polymerization Initiator

In the field of polymer chemistry, N. Bıçak and C. Özeroğlu (2001) discovered that methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple serves as an initiator for the polymerization of methyl methacrylate at room temperature. This process achieves high polymerization yield (>90%) under moderate concentration ratios in a short reaction period, demonstrating the compound’s role in initiating polymerization efficiently (Bıçak & Özeroğlu, 2001).

Ring-Opening Polymerization Catalyst

Chang et al. (2019) synthesized a series of aluminum complexes bearing diethyl 2-((arylamino)methylene)malonate ligands and investigated their application in the ring-opening polymerization of ε-caprolactone. These complexes showed higher catalytic activity compared to those with ketiminate ligands, indicating the potential of these compounds in catalyzing polymerization processes with enhanced efficiency and controllability (Chang et al., 2019).

Supramolecular Architecture

A study by A. Ilangovan et al. (2013) on diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates revealed how regioisomerism affects hydrogen bonding and, consequently, the supramolecular architecture of these compounds. The research shows the significance of the compound in understanding and designing molecular structures with desired chemical properties (Ilangovan, Venkatesan, & Ganesh Kumar, 2013).

properties

IUPAC Name

diethyl 2-[(4-bromoanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRWKFPNRGCSND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966176
Record name Diethyl [(4-bromoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-((4-bromophenylamino)methylene)malonate

CAS RN

5185-36-4
Record name Diethyl [(4-bromoanilino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-bromoaniline (100 g, 563.9 mmol) and 2-ethoxymethylene-malonic acid diethyl ester (126.9 g, 575 mmol) was heated to 90° C. Then, the resulting brown mixture was stirred for 5 h. After cooling to room temperature, the reaction mixture was diluted with ethanol (˜200 mL) and cooled down in an ice-water bath to afford a hard solid. This mixture was then heated to break down the hard solid and also to remove most of the impurities. After cooling the suspension in the refrigerator, the solids were collected by filtration and washed with cold ethanol. After drying in air, 168 g (87% yield) of 2-[(4-bromo-phenylamino)-methylene]-malonic acid diethyl ester was isolated as a white solid: mp 100-102° C. (lit. 100-101° C.).
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100 g
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126.9 g
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200 mL
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A 20 mL microwave vial was charged with 4-bromoaniline (6.881 g, 40.0 mmol), diethyl ethoxymethylenemalonate (8.650 g, 40.0 mmol) and toluene (5 mL). The vial was capped and the mixture was microwave heated at 150° C. for 30 min. After cooling, the solution was poured onto 50 mL of vigorously stirred iso-hexane. A thick, white precipitate formed and the suspension was stirred for another 15 min. The suspension was filtered and the product washed with 20 mL of iso-hexane. The product was dried under vacuum to give 11.678 g (85%) of 2-[(4-bromo-phenylamino)methylene]malonic acid diethyl ester. MS (ESI+) m/z 342, 344 (MH+).
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6.881 g
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